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Compound of Interest

Compound Name: (R)-1-Boc-3-isopropyl-piperazine

Cat. No.: B152144 Get Quote

(R)-1-Boc-3-isopropyl-piperazine is a key heterocyclic intermediate whose value lies in the

unique combination of its structural features: a stereochemically defined carbon center, a

versatile piperazine core, and a strategically placed Boc protecting group. The piperazine ring

is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous

blockbuster drugs.[1][2] However, much of the explored chemical space involves substitution at

the nitrogen atoms, leaving carbon-substituted piperazines like this one as a frontier for

developing novel therapeutics with unique structure-activity relationships.[1][3] The chirality

introduced by the isopropyl group at the C-3 position is critical, as biological systems are

inherently chiral, and often only a single enantiomer of a drug is responsible for the desired

therapeutic effect.[1][4] This guide delves into the technical nuances that make this specific

molecule an indispensable tool for the modern medicinal chemist.

Physicochemical and Computed Properties
A foundational understanding of the molecule's properties is essential for its effective use in

synthesis and process development.
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Property Value Source

CAS Number 928025-63-2 [5][6]

Molecular Formula C₁₂H₂₄N₂O₂ [7]

Molecular Weight 228.33 g/mol [7][8]

Appearance Colorless to light yellow liquid [7]

Boiling Point (Predicted) 298.4 ± 15.0 °C at 760 mmHg [7][9]

Density (Predicted) 0.980 ± 0.06 g/cm³ [7]

pKa (Predicted) 8.39 ± 0.40 [7]

XLogP3 (Computed) 1.9 [8][9]
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The Architectural Blueprint: Piperazine Core and
Boc Protection
The utility of (R)-1-Boc-3-isopropyl-piperazine is best understood by examining its two

primary components: the piperazine ring and the Boc protecting group.

The Piperazine Scaffold: A Privileged Element in Drug
Design
The six-membered saturated N-heterocyclic piperazine moiety is a cornerstone of

pharmaceutical development.[10] Its prevalence is due to a combination of favorable

characteristics including high aqueous solubility, tunable basicity (pKa), and the ability to

engage in multiple hydrogen bonding interactions, which collectively enhance the

pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Molecules containing
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this core have demonstrated a vast range of biological activities, including anticancer, antiviral,

antidepressant, and anti-inflammatory properties.[3][10]

The tert-Butoxycarbonyl (Boc) Group: A Chemist's
Essential Tool
In multi-step organic synthesis, protecting groups are crucial for masking reactive functional

groups to prevent unwanted side reactions.[11][12] The tert-butoxycarbonyl (Boc) group is one

of the most widely used protecting groups for amines due to its ideal characteristics.[12][13]

Ease of Installation: It is readily introduced using di-tert-butyl dicarbonate (Boc₂O).

Robust Stability: The Boc group is stable under a wide range of conditions, including basic

hydrolysis, many nucleophiles, and catalytic hydrogenation.[13]

Orthogonality: This stability makes it orthogonal to other common amine protecting groups

like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz

(benzyloxycarbonyl) groups, allowing for selective deprotection in complex molecules.[12]

[13]

Facile Cleavage: It is easily and selectively removed under mild acidic conditions, typically

with trifluoroacetic acid (TFA) or HCl, which generates volatile byproducts (isobutene and

CO₂).[13][14]

The diagram below illustrates the fundamental mechanism of Boc protection and subsequent

acid-catalyzed deprotection, a process central to the utility of our target molecule.
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Caption: Boc protection and deprotection workflow.

Asymmetric Synthesis: Crafting Chirality
The therapeutic efficacy and safety of a chiral drug are critically dependent on its

stereochemistry. Therefore, access to enantiomerically pure building blocks like (R)-1-Boc-3-
isopropyl-piperazine is paramount. Asymmetric synthesis of such molecules often begins

from the "chiral pool"—readily available, enantiopure natural products like amino acids.[15][16]

A practical and scalable synthetic route can be envisioned starting from a chiral α-amino acid,

which undergoes a series of transformations including reduction, protection, and cyclization to
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yield the desired chiral piperazine.[15]

Conceptual Synthetic Workflow
The following protocol outlines a validated, multi-step approach for synthesizing orthogonally

protected, 2-substituted chiral piperazines, a methodology directly applicable to the synthesis

of our target compound from a precursor like (R)-valinol.

Step-by-Step Methodology:

Starting Material: Begin with an enantiomerically pure α-amino alcohol, such as (R)-valinol,

derived from the corresponding amino acid.

Orthogonal Protection: Protect the primary amine with a suitable protecting group (e.g.,

nosyl), which is orthogonal to the final Boc group.

Activation of Hydroxyl Group: Convert the hydroxyl group into a good leaving group, for

instance, by tosylation or mesylation.

Nucleophilic Substitution: Introduce the second nitrogen atom via nucleophilic substitution

with an appropriate amine synthon (e.g., a protected aminoacetaldehyde equivalent).

Reductive Amination & Cyclization: An intramolecular reductive amination or an aza-Michael

addition can facilitate the key ring-closing step to form the piperazine core.[15]

Protecting Group Swap: Remove the initial protecting group (e.g., nosyl) and introduce the

Boc group onto the N-1 nitrogen using Boc anhydride (Boc₂O).

This sequence ensures the preservation of the stereocenter and results in the desired

enantiomerically pure product.
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Caption: Conceptual asymmetric synthesis workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b152144?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Discovery
(R)-1-Boc-3-isopropyl-piperazine is not an end product but a high-value starting material. Its

structure is designed for subsequent elaboration into more complex drug candidates.

Key Synthetic Transformations:

N-4 Functionalization: The unprotected secondary amine at the N-4 position is a nucleophilic

handle ready for various coupling reactions, such as alkylation, acylation, reductive

amination, or Buchwald-Hartwig amination, to introduce diverse substituents.

N-1 Deprotection and Functionalization: Following N-4 modification, the Boc group at N-1

can be selectively removed under acidic conditions. The newly liberated secondary amine

can then be functionalized, allowing for the synthesis of di-substituted piperazines with

precise control over the substitution pattern.

This step-wise functionalization is a cornerstone of modern library synthesis and lead

optimization campaigns in drug discovery.[17]

(R)-1-Boc-3-isopropyl-piperazine 1a. N-4 Alkylation/
Arylation (R¹) N-4 Substituted Intermediate 2. Boc Deprotection

(Acidic) N-1 Deprotected Intermediate 3. N-1 Functionalization (R²) Di-substituted Chiral
Drug Candidate

Click to download full resolution via product page

Caption: Synthetic utility in drug candidate synthesis.

Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of (R)-1-Boc-3-isopropyl-
piperazine is achieved through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-

butyl protons of the Boc group as a singlet around 1.4 ppm. The isopropyl group will

present as two doublets for the diastereotopic methyl groups and a multiplet for the
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methine proton. The piperazine ring protons will appear as a series of complex multiplets

in the aliphatic region (typically 2.5-4.0 ppm). The presence of conformers due to amide

bond rotation can sometimes lead to broadened signals at room temperature.[18]

¹³C NMR: The carbon spectrum will confirm the presence of all 12 carbon atoms, including

the characteristic signals for the Boc carbonyl (~155 ppm) and the quaternary carbon (~80

ppm).

Mass Spectrometry (MS): ESI-MS would typically show the protonated molecular ion [M+H]⁺

to confirm the molecular weight of 228.33.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive

method to determine the enantiomeric excess (e.e.) of the compound, ensuring its suitability

for stereospecific synthesis.

Conclusion
(R)-1-Boc-3-isopropyl-piperazine, CAS 928025-63-2, is more than a simple chemical

reagent; it is a meticulously designed tool for the advancement of pharmaceutical sciences. Its

value is derived from the synergistic combination of a privileged piperazine scaffold, a crucial

stereocenter, and the synthetic flexibility afforded by the Boc protecting group. By providing a

reliable and versatile entry point into the underexplored chemical space of C-3 substituted

piperazines, this building block empowers researchers to construct novel, stereochemically

pure drug candidates with potentially superior efficacy and safety profiles. Its continued

application in drug discovery pipelines underscores its significance in the ongoing quest for

new medicines.

References
The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc
Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Reddy, S. M., Anoosha, K., & Rao, G. B. D. (2025). Asymmetric Synthesis of Biologically
Active Piperazine Derivatives. In The Role of Asymmetric Synthesis in Drug Discovery (pp.
96-119). Bentham Science Publishers.
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
(2013). Methods in Molecular Biology, 1047, 65-80.
Georgiou, I., & Detsi, A. (2020).
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5238536/
https://www.benchchem.com/product/b152144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine
pharmacophores and oxidative related heterocycles. (n.d.). RSC Publishing.
The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. (2025).
BenchChem.
Asymmetric Synthesis of Chiral Piperazines. (2007). R Discovery.
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot
Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023).
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.
(n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
(R)-1-BOC-3-ISOPROPYL-PIPERAZINE | 928025-63-2. (n.d.). Fisher Scientific.
(R)-1-Boc-3-Isopropylpiperazine [CAS: 928025-63-2]. (n.d.). Ivy Fine Chemicals.
(R)-1-Boc-3-isopropyl-piperazine | 928025-63-2. (n.d.). Sigma-Aldrich.
CAS No 928025-63-2, tert-butyl (3R)-3-propan-2-ylpiperazine-1... (n.d.). Chemical Register.
928025-63-2|(R)-1-Boc-3-Isopropylpiperazine. (n.d.). BLDpharm.
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation
of pyrazin-2-ols. (2021). Organic Chemistry Frontiers.
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation
of pyrazin-2-ols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
(R)-1-N-Boc-3-isopropylpiperazine | 928025-63-2. (2025). ChemicalBook.
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted
piperazines for bioorthogonal labeling. (2016). PubMed Central.
Chamakuri, S., et al. (n.d.).
Stereoselective Synthesis of a Novel Chiral Piperazine. (2025).
1-Boc-3-isopropyl-piperazine | 502649-32-3. (n.d.). ECHEMI.
(R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392. (n.d.). PubChem.
Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate. (n.d.). Google Patents.
1-Boc-2-Isopropylpiperazine | 886766-25-2. (n.d.). BenchChem.
(R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811. (n.d.). PubChem.
1-Boc-3-isopropyl-piperazine | 502649-32-3. (n.d.). J&K Scientific LLC.
Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.
(n.d.). International Journal of Pharmaceutical Sciences and Research.
The Role of (S)-1-Boc-3-(Hydroxymethyl)piperazine in Modern Drug Discovery. (n.d.).
BenchChem.
Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. (n.d.).
(R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis. (n.d.). ChemicalBook.
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b152144?utm_src=pdf-body
https://www.benchchem.com/product/b152144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
(n.d.). BenchChem.
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the
evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine
pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC
Publishing) [pubs.rsc.org]

2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine
pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

4. benchchem.com [benchchem.com]

5. ivychem.com [ivychem.com]

6. 928025-63-2,tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate, Page 2 suppliers
[vvchem.com]

7. (R)-1-N-Boc-3-isopropylpiperazine | 928025-63-2 [chemicalbook.com]

8. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem
[pubchem.ncbi.nlm.nih.gov]

9. echemi.com [echemi.com]

10. benthamdirect.com [benthamdirect.com]

11. nbinno.com [nbinno.com]

12. pdf.benchchem.com [pdf.benchchem.com]

13. total-synthesis.com [total-synthesis.com]

14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b152144?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00053a
https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00053a
https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00053a
https://pubmed.ncbi.nlm.nih.gov/35848922/
https://pubmed.ncbi.nlm.nih.gov/35848922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7509752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7509752/
https://www.benchchem.com/product/b1438448
https://www.ivychem.com/prod.php?id=153972
http://www.vvchem.com/cas-928/928025-63-2-p2.html
http://www.vvchem.com/cas-928/928025-63-2-p2.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8948171.htm
https://pubchem.ncbi.nlm.nih.gov/compound/24820392
https://pubchem.ncbi.nlm.nih.gov/compound/24820392
https://www.echemi.com/products/pd180713175107-1-boc-3-isopropyl-piperazine.html
https://www.benthamdirect.com/content/books/9798898812676.chapter-5
https://www.nbinno.com/article/pharmaceutical-intermediates/role-protecting-groups-synthesizing-complex-molecules-look-boc-chemistry-pd
https://pdf.benchchem.com/611/The_Indispensable_Role_of_the_Boc_Protecting_Group_in_Modern_Organic_Synthesis.pdf
https://total-synthesis.com/boc-protecting-group/
https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Practical and scalable synthesis of orthogonally protected-2-substituted chiral
piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

16. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid
Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

17. pdf.benchchem.com [pdf.benchchem.com]

18. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted
piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Strategic Value of a Chiral
Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152144#r-1-boc-3-isopropyl-piperazine-cas-number-
928025-63-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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